molecular formula C5H7FO2 B13458370 rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid

Cat. No.: B13458370
M. Wt: 118.11 g/mol
InChI Key: ZPXAHTIQEUCDFS-IUYQGCFVSA-N
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Description

rac-2-[(1R,2R)-2-Fluorocyclopropyl]acetic acid is a fluorinated cyclopropane derivative characterized by a cyclopropyl ring substituted with a fluorine atom at the (1R,2R) positions and an acetic acid side chain. Its molecular formula is C₈H₁₁FO₂ (molecular weight: 158.20 g/mol) . The compound’s stereochemistry and fluorine substituent confer unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. Fluorine’s electronegativity enhances metabolic stability and binding affinity in bioactive molecules, while the cyclopropane ring introduces strain that can influence conformational flexibility .

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

2-[(1R,2R)-2-fluorocyclopropyl]acetic acid

InChI

InChI=1S/C5H7FO2/c6-4-1-3(4)2-5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1

InChI Key

ZPXAHTIQEUCDFS-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)CC(=O)O

Canonical SMILES

C1C(C1F)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Acetic Acid Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants

a) rac-2-[(1R,2S)-2-Fluorocyclopropyl]acetic Acid
  • Molecular Formula : C₈H₁₁FO₂ (identical to the target compound).
  • Key Difference : Stereochemistry at the cyclopropane ring (1R,2S vs. 1R,2R).
  • Impact : Altered spatial arrangement affects interactions with chiral environments, such as enzyme active sites. This isomer may exhibit different solubility or crystallinity due to packing variations in the solid state .
b) rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic Acid
  • Molecular Formula : C₁₀H₉FO₂.
  • Key Difference : Replacement of the acetic acid side chain with a carboxylic acid directly attached to the cyclopropane ring, and substitution of fluorine on a phenyl group.

Functional Group Analogues

a) (1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid
  • Molecular Formula : C₄H₅FO₂.
  • Key Difference : Lacks the acetic acid side chain; carboxylic acid is directly bonded to the cyclopropane.
  • Impact : Reduced steric bulk may improve membrane permeability but limit hydrogen-bonding interactions. The shorter structure could lead to higher volatility .
b) rac-2-[(1r,2r,4s)-7-Oxabicyclo[2.2.1]heptan-2-yl]acetic Acid
  • Molecular Formula : C₈H₁₂O₃.
  • Key Difference : Incorporation of a bicyclic oxygen-containing ring (7-oxabicyclo[2.2.1]heptane) instead of fluorocyclopropyl.
  • The bicyclic system imposes rigid conformational constraints, which might be advantageous in designing enzyme inhibitors .

Substituted Cyclopropane Derivatives

a) rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula : C₉H₁₀O₃.
  • Key Difference : Substitution with a furan ring (heteroaromatic group) instead of fluorine.
  • Impact : The furan’s oxygen atom provides lone pairs for coordination in catalysis, while its aromaticity enables participation in electrophilic substitution reactions. This compound is reported to serve as a ligand or catalyst in organic synthesis .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituent LogP (Predicted) Aqueous Solubility Key Applications
rac-2-[(1R,2R)-2-Fluorocyclopropyl]acetic acid 158.20 Fluorocyclopropyl ~1.2 (moderate) Moderate Medicinal chemistry intermediates
rac-2-[(1R,2S)-2-Fluorocyclopropyl]acetic acid 158.20 Fluorocyclopropyl (R,S) ~1.2 Slightly lower Stereochemical studies
rac-(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 180.18 4-Fluorophenyl ~2.5 Low Protein-ligand interaction models
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid 180.18 Furan-3-yl ~1.8 Moderate Catalysis, ligand design

Notes:

  • LogP : Fluorine’s electronegativity lowers LogP in fluorocyclopropyl derivatives compared to aromatic analogues.
  • Solubility : Acetic acid side chains enhance solubility in polar solvents compared to carboxylic acid derivatives.

Research Implications

The target compound’s balance of fluorine-induced stability and acetic acid polarity makes it a versatile intermediate for drug discovery. In contrast, bicyclic or aromatic derivatives (e.g., 7-oxabicyclo or furan-substituted) offer specialized applications in catalysis or rigid scaffold design.

Biological Activity

Rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C11_{11}H13_{13}F1_{1}O2_{2}
  • Molecular Weight : 202.22 g/mol
  • Structure : The compound features a cyclopropyl group with a fluorine substitution, which influences its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Here are some key findings from recent studies:

Analgesic Activity

In vivo studies have demonstrated that this compound can significantly reduce pain responses in animal models. The acetic acid-induced writhing test is commonly used to assess analgesic properties. In these tests, the compound showed a notable reduction in writhing behavior, suggesting effective analgesic activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Inflammatory responses were measured using formalin-induced licking tests and other models. Results indicated that this compound effectively reduced inflammation markers in treated subjects.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the fluorine atom may enhance binding affinity to certain receptors involved in pain and inflammation pathways.

Study 1: Analgesic Efficacy

A study published in 2024 evaluated the analgesic efficacy of this compound against standard analgesics like diclofenac sodium. The results indicated a significant reduction in pain responses at doses of 20 mg/kg compared to controls.

CompoundPain Reduction (%)
This compound56.52
Diclofenac Sodium76.09

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound demonstrated a reduction in edema comparable to ibuprofen.

CompoundEdema Reduction (%)
This compound68.15
Ibuprofen73.54

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